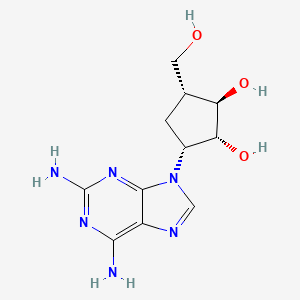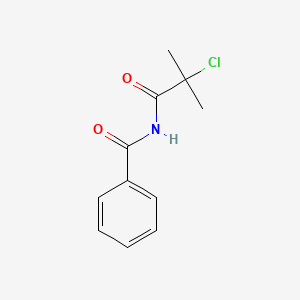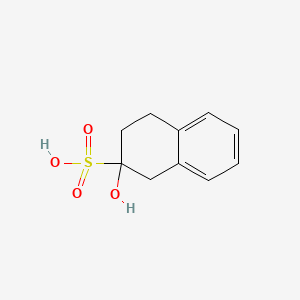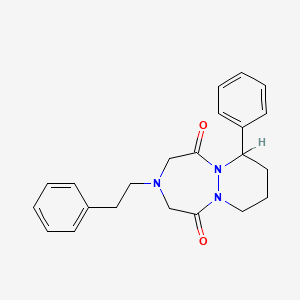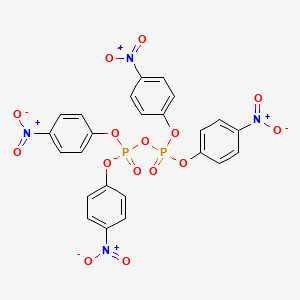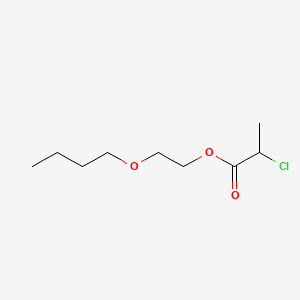
Propanoic acid, 2-chloro-, 2-butoxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxyethyl 2-chloropropionate is an organic compound with the molecular formula C9H17ClO3. It is a chlorinated ester that is used in various chemical processes and applications. This compound is known for its unique chemical properties and is utilized in different industrial and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butoxyethyl 2-chloropropionate can be synthesized through the esterification of 2-chloropropionic acid with 2-butoxyethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of 2-butoxyethyl 2-chloropropionate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve additional purification steps such as distillation to remove any impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-Butoxyethyl 2-chloropropionate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Acidic or basic catalysts are used in hydrolysis reactions to facilitate the breakdown of the ester bond.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 2-butoxyethyl 2-chloropropionate can be formed.
Hydrolysis Products: The major products of hydrolysis are 2-chloropropionic acid and 2-butoxyethanol.
Scientific Research Applications
2-Butoxyethyl 2-chloropropionate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Research is being conducted to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-butoxyethyl 2-chloropropionate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 2-chloropropionic acid, which may interact with enzymes and other proteins in biological systems. The exact pathways and molecular targets involved in its action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Butoxyethyl acetate
- 2-Butoxyethanol
- 2-Chloropropionic acid
Uniqueness
2-Butoxyethyl 2-chloropropionate is unique due to its chlorinated ester structure, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in certain chemical reactions and applications, making it a valuable compound in various fields .
Properties
CAS No. |
68797-46-6 |
|---|---|
Molecular Formula |
C9H17ClO3 |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
2-butoxyethyl 2-chloropropanoate |
InChI |
InChI=1S/C9H17ClO3/c1-3-4-5-12-6-7-13-9(11)8(2)10/h8H,3-7H2,1-2H3 |
InChI Key |
XRATVFQSBIVRAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![15-(2-hydroxyethyl)-3,13,15-triazapentacyclo[11.7.0.01,16.02,10.04,9]icosa-2(10),4,6,8,16-pentaen-14-one](/img/structure/B12801978.png)


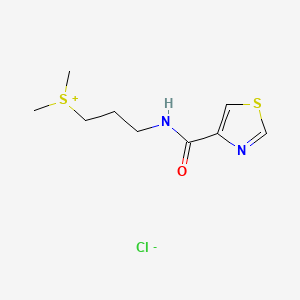
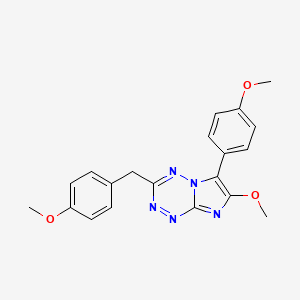
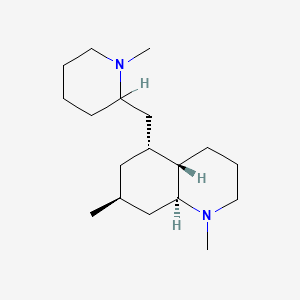
![2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12802012.png)
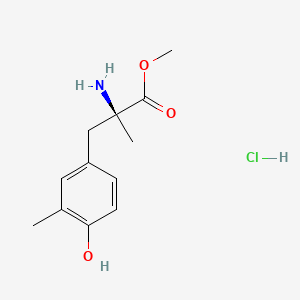
![methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate](/img/structure/B12802021.png)
